7-methoxy-4-methyl-6-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2H-chromen-2-one
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Overview
Description
7-methoxy-4-methyl-6-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820
Preparation Methods
The synthesis of 7-methoxy-4-methyl-6-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2H-chromen-2-one involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often utilize green chemistry principles, such as using green solvents and catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-methoxy-4-methyl-6-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a fluorescent probe in various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit oxidoreductase enzymes, which play a role in bacterial metabolism . The compound’s aromatic moieties interact with lipophilic residues in the enzyme’s binding site, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Properties
IUPAC Name |
7-methoxy-4-methyl-6-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-16-13-23(28)30-20-15-19(29-2)17(14-18(16)20)6-7-22(27)26-11-9-25(10-12-26)21-5-3-4-8-24-21/h3-5,8,13-15H,6-7,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJFNDBPEJNQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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